Lipophilicity and Polarity Comparison: 5-Methoxyindole vs. Unsubstituted Indole Analog
The target compound bearing a 5-methoxy substituent on the indole ring shows reduced lipophilicity (logP = 2.94) and lower topological polar surface area (TPSA = 53.2 Ų) compared to the unsubstituted indole analog N-(1H-1,3-benzimidazol-2-yl)-2-(1H-indol-1-yl)acetamide (calculated clogP ≈ 3.31; TPSA ≈ 62.7 Ų) [1]. The methoxy group introduces an additional hydrogen-bond acceptor (total HBA = 4 vs. 3 for the des-methoxy analog), while hydrogen-bond donor count remains 2 . This altered polarity profile may influence membrane permeability and solubility characteristics relevant to cell-based assay performance.
| Evidence Dimension | Calculated lipophilicity and polarity descriptors |
|---|---|
| Target Compound Data | logP = 2.94; logD₇.₄ = 2.94; TPSA = 53.2 Ų; HBA = 4; HBD = 2 |
| Comparator Or Baseline | Des-methoxy analog (C17H14N4O): clogP ≈ 3.31; TPSA ≈ 62.7 Ų; HBA = 3; HBD = 2 |
| Quantified Difference | ΔlogP ≈ −0.37; ΔTPSA ≈ −9.5 Ų; ΔHBA = +1 |
| Conditions | Calculated properties (ChemDiv platform for target; ECBD/Sildrug database for comparator) |
Why This Matters
The lower logP and TPSA of the 5-methoxy derivative may confer different cellular permeability and solubility profiles compared to the des-methoxy analog, which is critical for selecting the appropriate compound for cell-based phenotypic screening campaigns.
- [1] ECBD/Sildrug Database. EOS50742: Compound with formula C17H14N4O. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS50742/ (accessed May 2026). View Source
